3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the coumarin family, specifically a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core substituted at the 3-position with a 3,4,5-trimethoxybenzyloxy group. The 3,4,5-trimethoxybenzyl moiety contributes to electronic and steric effects, which may influence biological activity, such as enzyme inhibition or metal-ion sensing .
Properties
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-25-20-10-14(11-21(26-2)22(20)27-3)13-28-15-8-9-17-16-6-4-5-7-18(16)23(24)29-19(17)12-15/h8-12H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKIGTJOOGOICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a member of the benzochromene family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 398.44 g/mol
Cytotoxic Activity
Research has demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene) compounds using the National Cancer Institute's drug screening protocols. The results indicated that certain compounds inhibited tubulin assembly and targeted NADPH oxidase 4 (Nox4), contributing to their antiproliferative effects .
Inhibition of Tubulin Assembly
The inhibition of tubulin polymerization is a crucial mechanism for many antitumor agents. The most cytotoxic derivatives showed IC values ranging from 1.3 to 7.9 µM against acute myeloid leukemia cells (B1647). This suggests that the structural modifications in the compound enhance its ability to disrupt microtubule dynamics, similar to established drugs like vincristine .
Study on Antiproliferative Effects
A detailed investigation into the antiproliferative effects of related compounds revealed that substituents at specific positions on the indolinone structure significantly influenced activity. For instance:
| Compound | GI (µM) | Mechanism |
|---|---|---|
| Compound 5 | 2.1 | Tubulin assembly inhibition |
| Compound 8 | 1.5 | Nox4 inhibition |
| Compound 13 | 2.6 | Dual mechanism |
The findings indicated that compounds with a benzyl ring at position 1 exhibited enhanced cytotoxicity compared to others .
Pharmacological Applications
Given its biological activity, this compound holds potential for development as an anticancer agent. The dual mechanism of action—targeting both tubulin dynamics and oxidative stress pathways—positions it as a candidate for further investigation in cancer therapy.
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
The substituent at the 3-position significantly impacts biological activity and physicochemical properties:
*Note: The 3,4,5-trimethoxy group may improve binding affinity compared to 3,5-dimethoxy due to additional hydrogen bonding or steric interactions.
Core Structure Modifications
The saturation state of the benzo[c]chromen-6-one core influences lipophilicity and biological function:
Fluorescent Metal-Ion Sensing
- THU-OH : Exhibits "turn-off" fluorescence in the presence of Iron(III) ions, with cellular penetration demonstrated in SK-N-AS and DBTRG-05MG cells .
- URO-B : Similar Iron(III) sensitivity but faster signal attenuation due to higher reactivity of the unsaturated core .
- Target Compound : The 3,4,5-trimethoxy group may alter metal-binding selectivity compared to hydroxy-substituted analogs.
Enzyme Inhibition
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
